molecular formula C21H24FN3O2 B2746011 1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea CAS No. 1234898-94-2

1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea

Cat. No. B2746011
CAS RN: 1234898-94-2
M. Wt: 369.44
InChI Key: LJHRMPXBUZQTPH-UHFFFAOYSA-N
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Description

1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a urea derivative that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Orexin Receptor Mechanisms

A study on the role of orexin-1 receptor mechanisms on compulsive food consumption in a model of binge eating in female rats found that selective antagonism at the orexin-1 receptor could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component. This research highlights the compound's potential utility in exploring neural systems that motivate and reinforce drug abuse as well as compulsive food seeking and intake (Piccoli et al., 2012).

Therapeutic Potential and Metabolism

Another study focused on the identification of human metabolites of YM758, a novel If channel inhibitor, elucidating the transporter-mediated renal and hepatic excretion of these metabolites. This research provides insights into the compound's metabolism and its potential therapeutic applications for stable angina and atrial fibrillation (Umehara et al., 2009).

Anti-inflammatory and Antimicrobial Agents

Research on bisthiourea derivatives of dipeptide conjugated to 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole demonstrated potential anti-inflammatory and antimicrobial agents. This study contributes to medicinal chemistry research by searching for novel agents with reduced toxicity and resistance compared to first-effective drugs (Kumara et al., 2017).

Conformational Analysis and Crystal Structure

The conformational analysis and crystal structure of a related compound, highlighting its solid and solution conformations, provide foundational knowledge for further research into the physical properties and potential applications of these types of compounds in various scientific and therapeutic contexts (Ribet et al., 2005).

Hypoglycemic Agents

A study on sulfamylurea hypoglycemic agents revealed that attaching an acylaminoethyl function in the 4 position of the piperidine ring greatly enhances hypoglycemic activity, indicating the potential for developing high-potency derivatives for treating conditions like diabetes (Sarges et al., 1976).

properties

IUPAC Name

1-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O2/c1-15-6-2-5-9-19(15)24-21(27)23-14-16-10-12-25(13-11-16)20(26)17-7-3-4-8-18(17)22/h2-9,16H,10-14H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHRMPXBUZQTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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